molecular formula C15H12Cl2N2O2 B3010729 2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide CAS No. 18871-31-3

2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide

Cat. No.: B3010729
CAS No.: 18871-31-3
M. Wt: 323.17
InChI Key: XQHYCOJRNAZHKE-UHFFFAOYSA-N
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Description

2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core with a 2-chloroacetamido group and a 4-chlorophenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide typically involves the following steps:

    Formation of 2-chloroacetamide: This can be achieved by reacting chloroacetyl chloride with ammonia or an amine.

    Coupling with 4-chloroaniline: The 2-chloroacetamide is then coupled with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.

Major Products

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: 4-chloroaniline and 2-chloroacetic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate: This compound has a similar structure but includes a thiophene ring, which may confer different chemical properties and applications.

    Ethyl 4-(2-chloroacetamido)benzoate: Another similar compound with an ethyl ester group, which may affect its reactivity and solubility.

Uniqueness

2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which can influence its chemical reactivity and potential applications. The presence of both chloroacetamido and chlorophenyl groups provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-9-14(20)19-13-4-2-1-3-12(13)15(21)18-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHYCOJRNAZHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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